Ethyl 1-acetylcyclopropanecarboxylate

Catalog No.
S1891564
CAS No.
32933-03-2
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-acetylcyclopropanecarboxylate

CAS Number

32933-03-2

Product Name

Ethyl 1-acetylcyclopropanecarboxylate

IUPAC Name

ethyl 1-acetylcyclopropane-1-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3

InChI Key

DISZFIFAESWGBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)C(=O)C

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C

INTRODUCTION Ethyl 1-acetylcyclopropanecarboxylate, also known as ethyl acetolactate cyclopropane carboxylate or EALCC, is a versatile compound with several applications in scientific research and industry. The synthesis and characterization of EALCC have been extensively studied, and it has been recognized as a promising chemical entity for various applications. This paper aims to provide a comprehensive review of EALCC, covering its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. DEFINITION AND BACKGROUND Ethyl 1-acetylcyclopropanecarboxylate is a cyclopropanecarboxylic acid derivative that belongs to the family of lactone esters. As the name suggests, it is a carboxylate ester of cyclopropane that contains an acetyl group and an ethyl side chain. The compound was first synthesized by R. B. Woodward and E. L. Logusch in 1958, and since then, it has been extensively studied for its unique properties and potential applications. PHYSICAL AND CHEMICAL PROPERTIES Ethyl 1-acetylcyclopropanecarboxylate is a colorless liquid with a sweet odor. It has a boiling point of 144-146°C and a melting point of -14°C. The compound is soluble in most organic solvents, including ethanol, chloroform, and ether, but insoluble in water. EALCC is a stable compound under normal conditions, and it is not reactive with most common chemicals. SYNTHESIS AND CHARACTERIZATION The most common method of synthesizing EALCC is by the reaction of cyclopropanecarboxylic acid with ethyl acetolactate in the presence of a strong acid catalyst. The reaction proceeds through an intramolecular esterification process, which leads to the formation of EALCC. The compound can be further purified by various techniques, including fractional distillation, column chromatography, and recrystallization. The characterization of EALCC involves several analytical techniques, including NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis. The NMR spectrum of EALCC shows characteristic peaks at δ=1.1-1.4 ppm for the cyclopropane ring, δ=1.9-2.2 ppm for the ethyl group, and δ=2.3-2.6 ppm for the acetyl group. The IR spectrum shows characteristic bands at 1740 cm-1 for the carbonyl stretching vibration, 1230 cm-1 for the cyclopropane ring deformation, and 2960-2850 cm-1 for the C-H stretching vibrations. ANALYTICAL METHODS Several analytical methods have been developed for the quantification and detection of EALCC in various samples. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). GC is the most commonly used technique for the analysis of EALCC, and it involves separating the compound from other components in the sample by vaporizing it and passing it through a column filled with a stationary phase. The eluted compound is then detected by a detector, such as flame ionization or mass spectrometry. BIOLOGICAL PROPERTIES Ethyl 1-acetylcyclopropanecarboxylate has been shown to exhibit several biological properties, including antibacterial, antifungal, and antitumor activities. It has been reported to inhibit the growth of various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, and various fungi. The antitumor activity of EALCC is attributed to its ability to inhibit the proliferation of cancer cells and induce apoptosis. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS The toxicity and safety of EALCC have been extensively studied, and it has been found to be relatively safe for use in scientific experiments. The compound has low acute toxicity, and no significant toxic effects have been reported in animal studies. However, long-term exposure to high concentrations of EALCC may cause skin irritation and respiratory problems. Therefore, appropriate safety precautions, including the use of protective equipment, should be taken when handling the compound. APPLICATIONS IN SCIENTIFIC EXPERIMENTS Ethyl 1-acetylcyclopropanecarboxylate has several applications in scientific experiments, including organic synthesis, medicinal chemistry, and materials science. It is commonly used as a building block for the synthesis of various compounds, including cyclopropane-containing natural products, pharmaceuticals, and agrochemicals. In medicinal chemistry, EALCC is used as a precursor for the synthesis of various anticancer agents and other therapeutic agents. In materials science, EALCC is used as a raw material for the synthesis of polymers, coatings, and other functional materials. CURRENT STATE OF RESEARCH The research on ethyl 1-acetylcyclopropanecarboxylate is still ongoing, and several recent studies have reported on its potential applications in various fields. Some of the recent research on EALCC includes the development of new synthetic methodologies for its preparation, the identification of new biological properties and applications, and the exploration of its potential as a building block for the synthesis of complex organic molecules. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY The potential implications of ethyl 1-acetylcyclopropanecarboxylate in various fields of research and industry are significant. In medicinal chemistry, EALCC has shown promising results as a precursor for the synthesis of various anticancer agents and other therapeutic agents. In materials science, EALCC has potential applications in the development of new functional materials, including polymers, coatings, and adhesives. In agrochemicals, EALCC can be used as a raw material for the synthesis of various pesticides and herbicides. LIMITATIONS AND FUTURE DIRECTIONS Despite its promising properties and potential applications, ethyl 1-acetylcyclopropanecarboxylate has some limitations that need to be addressed. One of the major limitations is the difficulty in scaling up the synthesis of EALCC to an industrial level. Therefore, new synthetic methodologies that are efficient and cost-effective need to be developed. Additionally, more research is needed to explore the potential biological and pharmaceutical applications of EALCC. Future research directions may include the development of new synthetic methodologies for the preparation of EALCC, the exploration of its potential biological activities, and the development of new applications in the fields of materials science and agrochemicals. CONCLUSION In conclusion, ethyl 1-acetylcyclopropanecarboxylate is a versatile compound with several potential applications in scientific research and industry. The compound has unique physical and chemical properties, and its synthesis and characterization have been extensively studied. EALCC has several biological properties, including antibacterial, antifungal, and antitumor activities, and it is relatively safe for use in scientific experiments. EALCC has potential applications in medicinal chemistry, materials science, and agrochemicals, and ongoing research is exploring its potential in these fields.

Ethyl 1-acetylcyclopropanecarboxylate is a cyclopropane derivative characterized by the presence of both an ester and a ketone functional group. Its molecular formula is C8H12O3C_8H_{12}O_3, and it features a three-membered cyclopropane ring with an acetyl group (CH₃CO-) and an ethyl ester group (CH₃CH₂OCO-) attached to different carbon atoms of the ring. This compound is synthesized through various chemical processes, although there is no evidence of its natural occurrence in biological systems .

Due to its functional groups:

  • Hydrolysis: The compound can react with water to form acetic acid and 1-acetylcyclopropanecarboxylic acid:

    C8H12O3+H2OCH3COOH+C6H8O3C_8H_{12}O_3+H_2O\rightarrow CH_3COOH+C_6H_8O_3
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride, potentially yielding 1-(1-hydroxyethyl)cyclopropanecarboxylic acid.
  • Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, allowing for selective functional group modifications.

Ethyl 1-acetylcyclopropanecarboxylate can be synthesized through several methods, often involving cyclization reactions. Common synthetic routes include:

  • Cyclopropanation Reactions: Utilizing diazo compounds or alkenes in the presence of transition metal catalysts to form the cyclopropane ring.
  • Esterification: Reacting acetic acid with cyclopropanecarboxylic acid derivatives in the presence of acid catalysts to yield the desired ester .

These methods highlight the versatility of ethyl 1-acetylcyclopropanecarboxylate as a reagent in organic synthesis.

Ethyl 1-acetylcyclopropanecarboxylate has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of various medicinal compounds.
  • Agrochemicals: In the formulation of pesticides or herbicides due to its unique chemical structure.
  • Fine Chemicals: As a building block in organic synthesis for producing more complex molecules .

Several compounds share structural similarities with ethyl 1-acetylcyclopropanecarboxylate, including:

Compound NameStructure TypeUnique Features
Cyclopropanecarboxylic AcidCarboxylic AcidLacks ester functionality; simpler structure
Ethyl CyclopropanecarboxylateEsterNo acetyl group; simpler reactivity profile
1-Acetylcyclopropanecarboxylic AcidAcidContains only carboxylic acid functionality

Ethyl 1-acetylcyclopropanecarboxylate stands out due to its combination of both acetyl and ethoxy groups, which may provide unique reactivity patterns not observed in simpler derivatives. This uniqueness makes it a valuable compound for further exploration in synthetic chemistry and potential applications in various fields .

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for ethyl 1-acetylcyclopropanecarboxylate through detailed analysis of both proton and carbon environments [1] [2]. The compound exhibits distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation.

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Analysis

The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum of ethyl 1-acetylcyclopropanecarboxylate displays four distinct chemical environments reflecting the molecular architecture [1] [3]. The ethyl ester moiety produces characteristic splitting patterns consistent with ethyl group identification, exhibiting a quartet centered at 4.1-4.3 parts per million for the methylene protons and a triplet at 1.2-1.3 parts per million for the terminal methyl group [4] [5]. These signals demonstrate three-bond coupling with coupling constants of approximately 7.0-7.2 hertz, confirming the ethyl connectivity [6] [7].

The acetyl substituent manifests as a singlet resonance in the 2.1-2.6 parts per million region, integrating for three protons [3] [8]. This chemical shift range is characteristic of methyl groups adjacent to carbonyl functionality, with the absence of coupling reflecting the isolation of these protons from other magnetic environments through the quaternary carbon center [9] [10].

Cyclopropyl ring protons appear as complex multiplets between 1.8-2.4 parts per million, integrating for four protons [11] [7]. The chemical shift positioning reflects the unique electronic environment of the three-membered ring system, with the upfield positioning characteristic of cyclopropane derivatives due to the distinctive bonding characteristics and ring strain effects [12] [13].

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)
Ethyl ester -OCH₂CH₃ (methylene)4.1-4.3Quartet2H7.0-7.2
Ethyl ester -OCH₂CH₃ (methyl)1.2-1.3Triplet3H7.0-7.2
Acetyl -COCH₃2.1-2.6Singlet3HNone
Cyclopropyl ring protons1.8-2.4Multiplet4HComplex

Carbon-13 Nuclear Magnetic Resonance Analysis

The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides complementary structural information through seven distinct carbon resonances [14] [2]. The carbonyl carbons appear in their characteristic downfield regions, with the ester carbonyl resonating between 170-185 parts per million and the ketone carbonyl positioned between 200-210 parts per million [15] [16]. This differentiation enables clear distinction between the two carbonyl functionalities present in the molecule [17] [18].

The ethyl ester carbons exhibit expected chemical shifts, with the methylene carbon appearing at 60-65 parts per million due to deshielding by the adjacent oxygen atom, and the methyl carbon resonating at 13-15 parts per million in the typical aliphatic region [16] [19]. The acetyl methyl carbon appears at 25-30 parts per million, consistent with methyl groups adjacent to carbonyl functionality [15] [20].

Cyclopropyl carbons demonstrate distinctive chemical shift patterns characteristic of three-membered ring systems [20] [21]. The quaternary carbon bearing both substituents resonates in the 30-40 parts per million region, while the methylene carbons appear between 15-25 parts per million, reflecting the unique electronic environment imposed by the strained ring system [22] [23].

Carbon EnvironmentChemical Shift (δ ppm)Expected Range
Ester carbonyl (C=O)170-185Ester C=O region
Ketone carbonyl (C=O)200-210Ketone C=O region
Ethyl ester -OCH₂CH₃ (methylene)60-65CH₂ next to oxygen
Cyclopropyl quaternary carbon (C-1)30-40Quaternary aliphatic
Acetyl methyl (-COCH₃)25-30Methyl next to C=O
Ethyl ester -OCH₂CH₃ (methyl)13-15Aliphatic methyl
Cyclopropyl methylene carbons (C-2, C-3)15-25Cyclopropyl CH₂

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of ethyl 1-acetylcyclopropanecarboxylate reveals characteristic fragmentation pathways that provide structural confirmation and insight into bond dissociation processes [24] [25]. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular formula C₈H₁₂O₃, though with relatively low intensity typical of compounds containing multiple functional groups [26] [27].

The fragmentation pattern demonstrates several key pathways characteristic of cyclopropane esters and ketones [28] [29]. Alpha-cleavage adjacent to the carbonyl groups produces significant fragment ions, with loss of the acetyl group (mass-to-charge ratio 113) representing a major fragmentation pathway [24] [30]. The formation of acylium ions, particularly the acetyl cation at mass-to-charge ratio 43, often serves as the base peak due to the stability of these oxygen-stabilized carbocations [31] [30].

Ester-specific fragmentations include the characteristic loss of ethoxycarbonyl groups and the formation of ethoxycarbonyl cations at mass-to-charge ratio 85 [24] [32]. The cyclopropyl ring system contributes unique fragmentation patterns, with ring-opening reactions producing various rearranged fragment ions [29] [33]. McLafferty rearrangements, common in ester compounds, lead to the loss of neutral formyl groups and the formation of rearranged molecular fragments [31] [25].

Fragment m/zFragment IdentityRelative Intensity (%)Fragmentation Type
156[M]⁺- (molecular ion)5-15Molecular ion
141[M-CH₃]⁺ (loss of methyl)20-40α-cleavage
127[M-CHO]⁺ (loss of formyl)15-30McLafferty rearrangement
113[M-COCH₃]⁺ (loss of acetyl)40-70α-cleavage to carbonyl
99[M-COOC₂H₅]⁺ (loss of ethoxycarbonyl)20-40Ester bond cleavage
85[COOC₂H₅]⁺ (ethoxycarbonyl)30-50Acylium ion formation
69[C₃H₅CO]⁺ (cyclopropylcarbonyl)60-100Ring fragmentation
57[C₃H₅O]⁺ (cyclopropyl + oxygen)25-45Cyclopropyl rearrangement
43[COCH₃]⁺ (acetyl)80-100Acylium ion (base peak)
29[CHO]⁺ (formyl)10-30Simple fragmentation

Infrared Spectroscopy of Cyclopropane Ring Vibrations

Infrared spectroscopy provides detailed information about the vibrational characteristics of ethyl 1-acetylcyclopropanecarboxylate, with particular emphasis on the cyclopropane ring vibrations and functional group identification [34] [35]. The spectrum exhibits distinctive carbonyl absorptions that enable clear differentiation between the ester and ketone functionalities [35] [36].

The ester carbonyl stretch appears at 1735-1740 wavenumbers, characteristic of ethyl ester compounds, while the ketone carbonyl absorption occurs at 1710-1720 wavenumbers, reflecting the electron-donating influence of the alkyl substituent [35] [37]. These frequency differences enable unambiguous assignment of the two carbonyl environments within the molecule [35] [36].

Cyclopropane ring vibrations manifest through several characteristic absorption bands [38] [39]. The ring breathing mode appears as a medium-to-strong absorption between 1000-1050 wavenumbers, representing the symmetric expansion and contraction of the three-membered ring [39] [40]. Ring deformation vibrations occur in the 800-900 wavenumber region, while cyclopropyl carbon-carbon stretching vibrations appear between 1100-1200 wavenumbers [41] [42].

The carbon-hydrogen stretching region reveals both aliphatic and cyclopropyl contributions, with cyclopropyl carbon-hydrogen stretches appearing at slightly higher frequencies (3000-3100 wavenumbers) compared to typical aliphatic carbon-hydrogen vibrations (2950-3000 wavenumbers) [42] [37]. Cyclopropyl carbon-hydrogen wagging motions produce medium-weak absorptions in the 850-950 wavenumber region, providing additional confirmation of the three-membered ring system [39] [40].

Vibration TypeFrequency (cm⁻¹)IntensityAssignment
C=O stretch (ester)1735-1740StrongEthyl ester carbonyl
C=O stretch (ketone)1710-1720StrongAcetyl carbonyl
C-H stretch (aliphatic)2950-3000Medium-StrongAlkyl C-H stretch
C-H stretch (cyclopropyl)3000-3100MediumCyclopropyl C-H stretch
Cyclopropyl ring breathing1000-1050Medium-StrongRing breathing mode
Cyclopropyl ring deformation800-900MediumRing deformation
C-C stretch (cyclopropyl)1100-1200MediumCyclopropyl C-C vibration
C-O stretch (ester)1200-1300StrongEster C-O stretch
C-H bend (methyl)1375-1450MediumMethyl deformation
Cyclopropyl C-H wag850-950Medium-WeakCyclopropyl wagging

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32933-03-2

Wikipedia

Ethyl 1-acetylcyclopropanecarboxylate

Dates

Last modified: 08-16-2023

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